molecular formula C16H16O5 B5189502 methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B5189502
M. Wt: 288.29 g/mol
InChI Key: DYAGOVSDAYRETH-UHFFFAOYSA-N
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Description

Methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a bicyclic organic compound comprising a cyclopenta[c]chromen-4-one core fused with a propanoate ester moiety at the 7-position. Its molecular formula is C₁₆H₁₆O₅, with an average molecular weight of 288.29 g/mol. The compound features a ketone group at the 4-position and a methoxypropanoate side chain, which influences its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(15(17)19-2)20-10-6-7-12-11-4-3-5-13(11)16(18)21-14(12)8-10/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAGOVSDAYRETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Details
Molecular Formula C16H16O5
Molecular Weight 288.3 g/mol
Functional Groups Ester, ketone

The compound features a tetrahydrocyclopenta chromenone core, which is known for its diverse biological activities.

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of tumor cell lines. For instance, compounds with similar structures have shown cytotoxic effects against HepG2 and EACC cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Research on related compounds indicates potential inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
  • Antioxidant Properties : The presence of functional groups in the structure suggests that it may possess antioxidant activity, which can protect cells from oxidative stress .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to cancer and inflammation. This interaction could lead to modulation of enzyme activity and subsequent biological effects .
  • Receptor Binding : It is possible that the compound binds to certain receptors in the body, influencing cellular signaling pathways that regulate growth and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Growth Inhibition Assays : In one study, methyl derivatives were tested against various cancer cell lines using assays such as the resazurin assay to measure cell viability. Results indicated significant growth inhibition at specific concentrations .
  • Cytotoxicity Testing : A series of synthesized pyrrole derivatives showed promising anticancer activity alongside antioxidant properties when tested against different cancer cell lines . This suggests that structural modifications can enhance biological efficacy.
  • Molecular Docking Studies : Computational studies have been employed to predict binding interactions between the compound and target proteins involved in cancer progression and inflammation . These studies provide insights into potential therapeutic applications.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrocyclopenta[c]chromene core, which is known for its diverse biological activities. The molecular formula is C15H16O5C_{15}H_{16}O_5 with a molecular weight of approximately 288.3 g/mol. The structure includes functional groups that enhance its reactivity and ability to interact with biological targets.

Antimicrobial Properties

Research indicates that methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate exhibits antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes through enzyme inhibition or membrane disruption mechanisms .

Anticancer Activity

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action likely involves the interaction with specific molecular targets such as receptors or enzymes involved in cell signaling pathways .

Inflammation Modulation

This compound may also play a role in modulating inflammatory responses. Compounds with similar structures have been shown to exhibit COX-inhibitory activity, which is crucial for reducing inflammation and associated pain .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Esterification : The reaction of propanoic acid derivatives with the chromene moiety leads to the formation of the ester bond.
  • Functional Group Modification : Reactions such as oxidation and methylation are employed to introduce functional groups that enhance biological activity.

Industrial Applications

Due to its unique properties and biological activities, this compound has potential applications in:

Pharmaceutical Formulations

The compound can be utilized as an active pharmaceutical ingredient (API) in developing new drugs targeting microbial infections or cancer therapies.

Cosmetic Products

Given its antimicrobial and anti-inflammatory properties, it may be incorporated into cosmetic formulations aimed at treating skin conditions or enhancing skin health.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on methyl 2-[(4-oxo-cyclopenta[c]chromen)oxy]propanoate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using agar diffusion methods, showing zones of inhibition comparable to standard antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that methyl 2-[(4-oxo-cyclopenta[c]chromen)oxy]propanoate induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer effects .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

Reaction Conditions Products Catalysts/Reagents
Acidic (e.g., H₂SO₄, reflux)2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid + methanolConcentrated sulfuric acid
Basic (e.g., NaOH, aqueous)Sodium salt of the carboxylic acid + methanolSodium hydroxide

This reaction is pivotal in prodrug activation or metabolite formation .

Ketone Reduction

The 4-oxo group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reducing Agent Conditions Product
NaBH₄Ethanol, room temperature4-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivative
LiAlH₄Dry ether, refluxSame as above (with higher efficiency)

Reduction alters the compound’s hydrogen-bonding capacity and may enhance interactions with biological targets .

Ether Cleavage

The ether linkage between the chromene and propanoate moieties is susceptible to cleavage under strong acidic or reductive conditions.

Reaction Type Conditions Products
Acidic cleavageHI, 110°C4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol + methyl 2-hydroxypropanoate
Reductive cleavageBBr₃, CH₂Cl₂, -78°CSame as above

This reaction is useful for deconstructing the molecule into simpler fragments for analytical purposes .

Oxidation of the Chromene System

The aromatic chromene system may undergo oxidation, particularly at electron-rich positions, to form quinone-like structures.

Oxidizing Agent Conditions Product
KMnO₄Acidic aqueous solution4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7,8-dione
CrO₃Acetic acid, refluxSimilar dione derivatives

Oxidation expands the compound’s utility in synthesizing polycyclic derivatives .

Nucleophilic Substitution

The ester’s α-carbon may participate in nucleophilic substitution reactions, though steric hindrance from the chromene system limits reactivity.

Nucleophile Conditions Product
NH₃Ethanol, heat2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanamide
R-OHAcid catalysis, refluxCorresponding ester derivatives

Photochemical Reactions

The chromene core may undergo [2+2] cycloaddition or ring-opening under UV light, though specific data for this compound remains theoretical.

Conditions Products
UV light (λ = 254 nm)Dimerized chromene or ring-opened diradicals

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and fragmenting into smaller aromatic compounds .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 8-Position

Chlorine-Substituted Derivative
  • Compound: Methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
  • Molecular Formula : C₁₆H₁₅ClO₅
  • Molecular Weight : 322.74 g/mol
  • Key Differences: The introduction of a chlorine atom at the 8-position increases molecular weight by ~34.45 g/mol compared to the parent compound. Notably, this derivative lacks defined stereocenters, which could limit enantiomer-specific biological effects .
Hexyl-Substituted Derivatives
  • Compound 1: 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2R)-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate
  • Compound 2 : 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate
  • Key Differences: The 8-hexyl substituent significantly increases lipophilicity, enhancing membrane permeability and bioavailability. Compound 1 incorporates a bulky tert-butoxycarbonyl (Boc)-protected amino-phenylacetate group, which may facilitate targeted enzyme inhibition. These modifications suggest applications in prodrug design or peptide-mimetic therapeutics .

Functional Group Modifications in the Ester Side Chain

Norvaline-Containing Analogue
  • Compound: N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline
  • Molecular Formula: C₁₉H₂₁NO₆
  • Molecular Weight : 383.37 g/mol
  • Key Differences: Replacement of the methoxypropanoate with an acetyl-norvaline side chain introduces an amino acid residue. This modification enhances hydrogen-bonding capacity and may improve affinity for biological targets like proteases or transporters. The carboxylic acid terminus (pKa ~4-5) could also influence pH-dependent solubility .

Structural Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate (Parent) C₁₆H₁₆O₅ 288.29 Methoxypropanoate Agrochemical intermediates
Methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate C₁₆H₁₅ClO₅ 322.74 8-Chloro, methoxypropanoate Antimicrobial agents
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2R)-(Boc-amino)(phenyl)acetate C₃₃H₄₁NO₆ 571.68 8-Hexyl, Boc-protected amino-phenylacetate Enzyme inhibitors, prodrugs
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline C₁₉H₂₁NO₆ 383.37 Acetyl-norvaline Peptide-mimetic therapeutics

Research Findings and Implications

  • Chlorinated Derivative : The 8-chloro substitution likely improves oxidative stability and bioactivity, as seen in agrochemicals like metconazole intermediates (e.g., chlorophenylmethyl derivatives in ). However, steric effects may reduce binding efficiency in some targets .
  • Hexyl Derivatives : Increased lipophilicity correlates with enhanced bioavailability in hydrophobic environments, such as lipid membranes. The Boc and Cbz groups in these compounds are common in prodrug strategies, suggesting delayed release or targeted delivery applications .
  • Norvaline Derivative: The amino acid side chain could enable selective interactions with biological receptors, analogous to natural substrates. Computational modeling of its collision cross-section (CCS) and solubility parameters would further clarify its pharmacokinetic profile .

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